N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide
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Overview
Description
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide: is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s benzothiazole core is a pharmacophore in many biologically active molecules, making it a potential lead compound for the development of new drugs targeting various diseases.
Biological Probes: It can be used as a fluorescent probe for the detection of specific biomolecules or ions in biological systems.
Industry:
Dyes and Pigments: The compound’s structure allows it to be used in the synthesis of dyes and pigments with specific color properties.
Agriculture: It may be used in the development of agrochemicals, such as herbicides or fungicides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Dimethyl Groups: The methylation of the benzothiazole ring can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Morpholine Group: This step involves the reaction of the benzothiazole derivative with morpholine, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Halogenated derivatives.
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide depends on its specific application:
Biological Activity: In drug development, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzothiazole ring can intercalate with DNA, affecting gene expression.
Catalysis: As a ligand, the compound can coordinate with metal ions, altering their electronic properties and enhancing their catalytic activity in various reactions.
Comparison with Similar Compounds
- N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
- N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide
- N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine
Comparison:
- N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine: This compound lacks the morpholine and sulfonyl groups, which may result in different biological activities and chemical properties.
- N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide: The presence of the furan carboxamide group introduces additional functional groups that can participate in different chemical reactions.
- N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine: The diethylethane group provides different steric and electronic effects compared to the morpholine and sulfonyl groups in the target compound.
Conclusion
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and diverse reactivity make it a valuable target for further research and development.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-13-11-14(2)18-17(12-13)21-20(28-18)22-19(24)15-3-5-16(6-4-15)29(25,26)23-7-9-27-10-8-23/h3-6,11-12H,7-10H2,1-2H3,(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKOILICDZBZCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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